molecular formula C22H23N3O2S B6131827 N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B6131827
M. Wt: 393.5 g/mol
InChI Key: MLUGOKCTGXOOFS-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (hereafter referred to as the target compound) is a synthetic hybrid molecule combining a quinazolin-4-one core with a thioacetamide-linked cyclohexyl group. Its molecular formula is C₂₂H₂₃N₃O₂S (molecular weight: 393.5 g/mol) .

Properties

IUPAC Name

N-cyclohexyl-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-20(23-16-9-3-1-4-10-16)15-28-22-24-19-14-8-7-13-18(19)21(27)25(22)17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUGOKCTGXOOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination-Thiolation Sequence (Adapted from )

  • Chlorination : 3-Phenylquinazolin-4(3H)-one (3 ) reacts with POCl₃ at 80°C for 6 hours to form 2-chloro-3-phenylquinazolin-4(3H)-one (4 ).

  • Thiolation : 4 is refluxed with N-cyclohexyldithiocarbamate cyclohexyl ammonium salt (2 ) in chloroform (61°C, 12 hours), yielding 2-sulfanyl-3-phenylquinazolin-4(3H)-one (5 ) in 91% yield.

Reaction conditions :

  • Molar ratio of 4 :2 = 1:1.

  • Solvent: Chloroform, reflux.

  • Workup: Ethanol precipitation and recrystallization.

Direct Thiolation via Dithiocarbamate Salt (Adapted from )

2-Mercapto-3-phenylquinazolin-4(3H)-one (5 ) is synthesized directly by reacting anthranilic acid with thiourea and benzaldehyde in acetic acid, followed by oxidative thiolation.

Optimization notes :

  • Higher yields (≥90%) are achieved using microwave irradiation (100°C, 30 minutes).

Synthesis of 2-[(4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Sulfanyl]Acetic Acid

The sulfanyl group is functionalized with acetic acid via alkylation:

  • Alkylation : 5 reacts with bromoacetic acid (1.2 equiv) in DMF at room temperature for 4 hours, forming 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid (6 ).

  • Purification : Acidified with HCl (1M) and extracted with ethyl acetate.

Yield : 78–82%.
Characterization :

  • MS (ESI) : m/z 327.1 [M + H]⁺.

Amide Coupling with Cyclohexylamine

The final step involves coupling 6 with cyclohexylamine. Source and outline two methods:

Carbodiimide-Mediated Coupling

  • Activation : 6 (1.0 equiv) is treated with EDCI (1.2 equiv) and HOBt (1.2 equiv) in DCM for 30 minutes.

  • Coupling : Cyclohexylamine (1.5 equiv) is added, and the reaction stirs at room temperature for 12 hours.

  • Workup : Washed with NaHCO₃ (5%) and brine, followed by silica gel chromatography.

Yield : 75%.

Direct Aminolysis

6 reacts with cyclohexylamine (2.0 equiv) in toluene at 110°C for 8 hours, yielding the acetamide without activation.

Yield : 68%.

Characterization of N-Cyclohexyl-2-[(4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Sulfanyl]Acetamide

Spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 7.6 Hz, 1H, ArH), 7.90–7.80 (m, 2H, ArH), 7.60–7.40 (m, 5H, ArH), 4.10 (t, J = 6.8 Hz, 2H, SCH₂), 3.45 (m, 1H, NHCH), 2.55 (t, J = 6.8 Hz, 2H, COCH₂), 1.90–1.20 (m, 10H, cyclohexyl).

  • 13C NMR : δ 170.5 (C=O), 168.2 (quinazolinone C=O), 154.1, 141.0, 134.3, 130.0, 129.3, 128.8, 127.5, 126.7 (ArC), 55.2 (NHCH), 32.8 (SCH₂), 26.5 (COCH₂), 25.1–24.3 (cyclohexyl).

  • HRMS : m/z 448.1782 [M + H]⁺ (calculated for C₂₃H₂₅N₃O₂S: 448.1784).

Comparative Analysis of Synthetic Routes

StepMethodYieldKey AdvantagesLimitations
Quinazolinone formationThree-component reaction85%One-pot, metal-freeRequires diazonium salt handling
ThiolationChlorination-thiolation91%High regioselectivityMulti-step, POCl₃ use
Acetamide couplingEDCI/HOBt-mediated75%Mild conditionsCostly reagents
Direct aminolysis68%No activation neededHigher temperature required

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds containing the quinazoline moiety, such as N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide, exhibit significant anticancer properties. Quinazolines are known for their ability to inhibit various kinases involved in cancer progression. The specific compound may interact with targets such as epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR), leading to reduced tumor growth and metastasis .

1.2 Anti-inflammatory Effects
Quinazoline derivatives have also been studied for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation . This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Table 1: Summary of Key Studies on N-cyclohexyl-2-[4-(oxo)-3-(phenyl)-3,4-dihydroquinazolin-2-(yl)sulfanyl]acetamide

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated inhibition of EGFR and VEGFR; reduced tumor growth in vitro.
Anti-inflammatory EffectsShowed significant reduction in COX and LOX activity; potential for treating inflammatory disorders.
Synthesis and CharacterizationDeveloped efficient synthetic routes for similar quinazoline derivatives; highlighted structural importance for biological activity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenyl group may enhance the compound’s binding affinity to its targets, while the sulfanylacetamide moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Modifications in the Cycloalkyl/Aromatic Substituent

The target compound’s cyclohexyl group distinguishes it from analogs with alternative substituents on the acetamide nitrogen. Key comparisons include:

Compound Name Substituent on Acetamide Nitrogen Molecular Weight (g/mol) Key Properties/Activity
Target Compound Cyclohexyl 393.5 Moderate cytotoxicity against K562 (leukemia) and MCF7 (breast cancer) cell lines
N-(4-Ethoxyphenyl)- analog () 4-Ethoxyphenyl 431.5 Higher polarity due to ethoxy group; untested in cited studies
N-(4,4-Difluorocyclohexyl)- analog (Evid.11) 4,4-Difluorocyclohexyl ~425.4* Enhanced metabolic stability via fluorination; activity data pending
N-Cyclopentyl analog () Cyclopentyl ~379.4* Reduced steric bulk; potentially improved solubility

*Calculated based on molecular formula.

Ethoxyphenyl analogs introduce polar groups but lack cytotoxicity data .

Arylidene Derivatives via Knoevenagel Condensation

The target compound serves as a precursor for 5-arylidene-2-thioxothiazolidin-4-one derivatives (e.g., compounds 6a–o ), which exhibit enhanced cytotoxicity:

Derivative Example (Compound 6m) Substituent on Arylidene Group Cytotoxicity (IC₅₀, μM)
6m : Benzo[d][1,3]dioxol-5-yl-methylene Benzodioxole 28.7 (K562), 31.2 (MCF7)
6n : 4-Hydroxy-3-methoxybenzylidene Vanilloid 25.4 (K562), 29.8 (MCF7)
Parent Compound (5) None (unmodified) >50 (both cell lines)

Key Insight: Introduction of arylidene groups via Knoevenagel condensation significantly enhances antitumor activity, with 6m and 6n showing moderate potency compared to the inactive parent compound .

Substitutions on the Quinazolinone Core

Modifications to the phenyl ring on the quinazolinone moiety also influence activity:

Compound Example () Quinazolinone Substituent Acetamide Substituent Activity Notes
2-{[3-(4-Bromophenyl)-...} () 4-Bromophenyl 4-Chlorophenyl Untested in cited studies; bromine may enhance binding
Target Compound Phenyl Cyclohexyl Moderate activity

Key Insight: Halogenation (e.g., bromine) on the quinazolinone phenyl ring could improve target binding but requires empirical validation .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The cyclohexyl group increases logP (~3.5 estimated), favoring passive diffusion compared to polar analogs like N-(4-ethoxyphenyl) derivatives (logP ~2.8) .
  • Solubility : Fluorinated cyclohexyl groups () may balance lipophilicity and solubility better than unsubstituted cyclohexyl.

Biological Activity

N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse pharmacological properties. Its structure can be represented as follows:

N cyclohexyl 2 4 oxo 3 phenyl 3 4 dihydroquinazolin 2 yl sulfanyl acetamide\text{N cyclohexyl 2 4 oxo 3 phenyl 3 4 dihydroquinazolin 2 yl sulfanyl acetamide}
Property Details
Molecular Formula C_{22}H_{23}N_{4}O_{1}S_{1}
Molecular Weight 423.51 g/mol
CAS Number 422533-76-4

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Kinase Inhibition : The quinazoline moiety is known to inhibit several kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular functions such as proliferation and apoptosis.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
  • Antimicrobial Properties : Preliminary data indicate that this compound may exhibit antimicrobial activity against certain pathogens.

Anticancer Activity

Recent studies have explored the anticancer potential of quinazoline derivatives, including N-cyclohexyl-2-[...]. For example:

  • A series of quinazoline derivatives were tested for their ability to inhibit cancer cell proliferation in vitro. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
  • In a study examining kinase inhibitors, compounds structurally similar to N-cyclohexyl derivatives showed moderate to high potency against RET kinase, a target in certain cancers .

Antimicrobial Activity

The antimicrobial efficacy of N-cyclohexyl derivatives has been evaluated in several studies:

  • Compounds with similar structures demonstrated strong antifungal activity against Candida species and other pathogens .
  • The synthesis and testing of benzamide derivatives indicated that modifications to the structure could enhance antimicrobial properties .

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives found that one specific derivative exhibited an IC50 value of 0.25 µM against breast cancer cells (MCF7). This indicates a strong inhibitory effect on cell growth, suggesting that further development could lead to promising therapeutic agents .

Case Study 2: Antimicrobial Testing

In another investigation, N-cyclohexyl derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to significant reductions in bacterial growth, highlighting the potential for developing new antibiotics from this class of compounds .

Q & A

Q. What are the key steps and optimization strategies for synthesizing N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide?

The synthesis involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the quinazolinone core under controlled pH (7–9) and temperature (60–80°C) using acetic acid as a catalyst .
  • Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, requiring anhydrous solvents like tetrahydrofuran (THF) and inert atmospheres to prevent oxidation .
  • Amide Coupling : Reaction of the intermediate with cyclohexylamine using coupling agents such as EDCI/HOBt, optimized at 0–5°C to minimize side reactions . Yield optimization (typically 60–75%) relies on solvent choice (e.g., dichloromethane for solubility) and purification via column chromatography .

Q. How is the compound’s structural identity and purity confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR spectra verify the quinazolinone core (δ 7.2–8.5 ppm for aromatic protons) and sulfanyl-acetamide linkage (δ 3.8–4.2 ppm for SCH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 401.5 (C23_{23}H19_{19}N3_3O2_2S) .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with a methanol/water gradient (70:30) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against tyrosine kinase enzymes?

  • In vitro assays : Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., EGFR or VEGFR-2). IC50_{50} values are calculated via dose-response curves (1–100 μM) .
  • Control groups : Include positive controls (e.g., gefitinib for EGFR) and negative controls (DMSO vehicle) to validate assay conditions .
  • Statistical rigor : Triplicate experiments with ANOVA analysis (p < 0.05) to ensure reproducibility .

Q. How can contradictory data on the compound’s cytotoxicity across studies be resolved?

Contradictions may arise from:

  • Purity variations : Re-evaluate compound purity via HPLC and re-test in standardized cytotoxicity assays (e.g., MTT on HEK293 or HeLa cells) .
  • Assay conditions : Control for variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (24–72 hours) .
  • Structural analogs : Compare with derivatives (e.g., methylphenyl substitutions) to isolate structure-activity relationships (SAR) .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo testing?

  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester or phosphate) to enhance solubility and oral bioavailability .
  • Nanocarrier systems : Encapsulate in liposomes or PEGylated nanoparticles to improve plasma half-life .
  • In vitro ADMET profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis) .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?

  • Analog synthesis : Prepare derivatives with modifications to the cyclohexyl group, sulfanyl linker, or quinazolinone core .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds (e.g., quinazolinone C=O with Lys721 in EGFR) .
  • Free-energy calculations : MM/GBSA analysis to rank binding affinities of analogs .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values for kinase inhibition?

  • Standardize assays : Use identical enzyme batches, ATP concentrations (1 mM), and incubation times (60 minutes) across labs .
  • Validate with orthogonal methods : Compare radiometric (32^{32}P-ATP) and luminescence-based assays to rule out technical artifacts .
  • Cross-laboratory collaboration : Share protocols and compounds via repositories like PubChem to ensure consistency .

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